![molecular formula C19H17NO4S B14307836 Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate CAS No. 110604-89-2](/img/structure/B14307836.png)
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring substituted with a benzenesulfonyl group and an ethyl ester of a propenoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate typically involves the reaction of indole derivatives with benzenesulfonyl chloride under basic conditions, followed by esterification with ethyl acrylate. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the sulfonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification methods such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The benzenesulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the propenoate moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indole derivatives .
Applications De Recherche Scientifique
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl indole-3-acrylate: Similar in structure but lacks the benzenesulfonyl group.
Ethyl 3-[1-(benzenesulfonyl)pyrrol-2-yl]prop-2-enoate: Contains a pyrrole ring instead of an indole ring.
Ethyl acrylate: A simpler ester without the indole or benzenesulfonyl groups.
Uniqueness
Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate is unique due to the presence of both the indole ring and the benzenesulfonyl group, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
110604-89-2 |
|---|---|
Formule moléculaire |
C19H17NO4S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
ethyl 3-[1-(benzenesulfonyl)indol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)13-12-15-14-20(18-11-7-6-10-17(15)18)25(22,23)16-8-4-3-5-9-16/h3-14H,2H2,1H3 |
Clé InChI |
RLQCSDVXGXKQHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


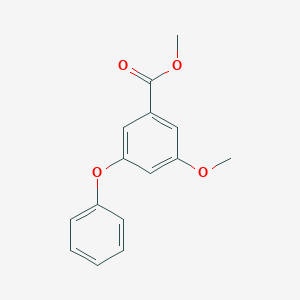
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
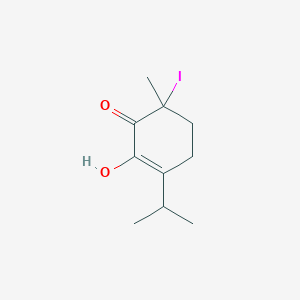
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
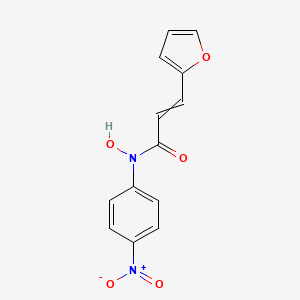
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
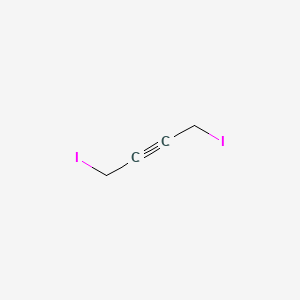
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
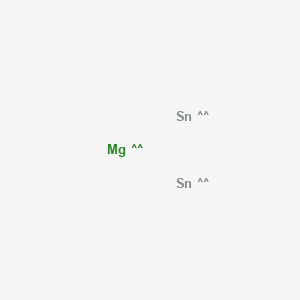
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
